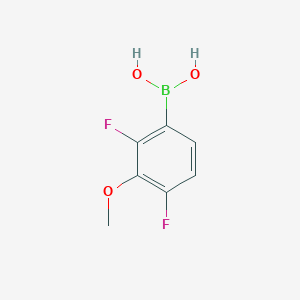

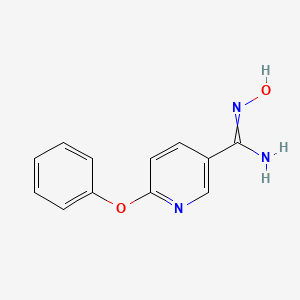

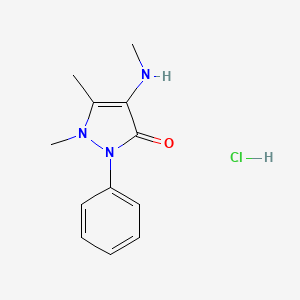

![molecular formula C10H16F6N3O3P B1425641 HPD-OSu [O-Succinimidyl-1,3-dimethylpropyleneuronium hexafluorophosphate] CAS No. 443305-32-6](/img/structure/B1425641.png)

HPD-OSu [O-Succinimidyl-1,3-dimethylpropyleneuronium hexafluorophosphate]

Vue d'ensemble

Description

HPD-OSu is a chemical compound with the CAS number 443305-33-7 . It appears as an off-white to white powder . It is used in peptide synthesis .

Molecular Structure Analysis

The molecular formula of HPD-OSu is C10H16N3O3.PF6 . The exact molecular structure would require more specific information or a detailed analysis which is not available in the current search results.Chemical Reactions Analysis

Specific chemical reactions involving HPD-OSu are not available in the current search results. It’s known that it’s used in peptide synthesis , but the exact reactions would depend on the specific peptides being synthesized.Physical And Chemical Properties Analysis

HPD-OSu is an off-white to white powder . It has a molecular formula of C10H16N3O3.PF6 .Applications De Recherche Scientifique

Efficient Reagents in Active Ester Synthesis

The uronium salts O-succinimidyl-1,3-dimethyl-1,3-trimethyleneuronium hexafluorophosphate (HSDU) have been utilized in the synthesis of N-hydroxysuccinimide-derived active esters. These compounds exhibit high yields at room temperature with short reaction times and no observed racemization, indicating their efficiency in active ester synthesis for various applications including peptide conjugation and drug modification (Bailén et al., 2002).

Fluorescent Labeling for Analytical Methods

Derivatives similar to HPD-OSu have been developed for the fluorescent labeling of amino compounds. These compounds, including various succinimidyl esters, have been applied in high-performance liquid chromatography (HPLC) with fluorescence detection for the sensitive determination of trace amounts of aliphatic amines in samples like lake water and human urine. This showcases the role of such compounds in enhancing analytical methods for environmental and biological analyses (Xia et al., 2018).

Protein and Peptide Modification

HPD-OSu and its derivatives have been explored for the modification of proteins and peptides, facilitating various biochemical analyses and applications. These modifications often aim to improve the solubility, stability, or bioactivity of the proteins and peptides, making them more suitable for research and therapeutic uses. The modifications can involve conjugation to fluorescent probes or other molecules to enhance detection and functionality in biological assays (Kostikov et al., 2012).

Applications in Photodynamic Therapy

While not directly related to HPD-OSu, the research on hematoporphyrin derivative (HPD) highlights the broader scope of similar compounds in photodynamic therapy (PDT). HPD and its derivatives have been investigated for their potential in treating various cancers, demonstrating the importance of such compounds in developing therapeutic approaches. These studies underline the photodynamic properties of HPD derivatives, contributing to the understanding of their mechanisms of action and therapeutic potential (Perlin et al., 1985).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[(1,3,4-trimethyl-4,5-dihydroimidazol-1-ium-2-yl)oxy]pyrrolidine-2,5-dione;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N3O3.F6P/c1-7-6-11(2)10(12(7)3)16-13-8(14)4-5-9(13)15;1-7(2,3,4,5)6/h7H,4-6H2,1-3H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSCARLVMFGXENT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C[N+](=C(N1C)ON2C(=O)CCC2=O)C.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F6N3O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20726215 | |

| Record name | 2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-1,3,5-trimethyl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20726215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

HPD-OSu [O-Succinimidyl-1,3-dimethylpropyleneuronium hexafluorophosphate] | |

CAS RN |

443305-32-6 | |

| Record name | 2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-1,3,5-trimethyl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20726215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

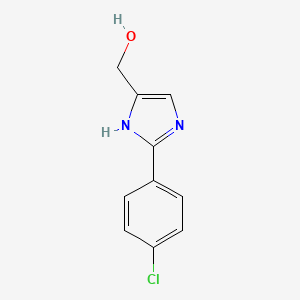

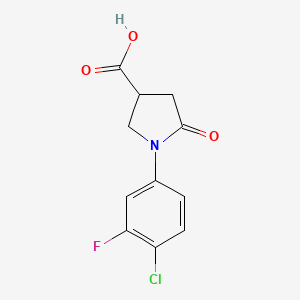

![N'-hydroxy-3-[(morpholin-4-yl)methyl]benzene-1-carboximidamide](/img/structure/B1425561.png)

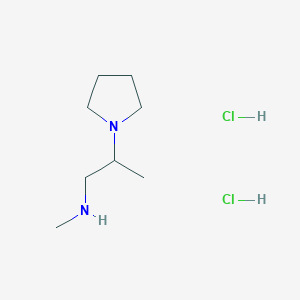

![ethyl 2-[(6-formyl-2H-1,3-benzodioxol-5-yl)oxy]acetate](/img/structure/B1425574.png)